8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(Diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a diethylamino group, a dimethoxyphenyl group, and a hydroxy group attached to the chromen-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the Pechmann condensation, which is a reaction between phenols and β-keto esters in the presence of an acid catalyst. For this compound, the reaction typically involves the condensation of 3-(3,4-dimethoxyphenyl)propanoic acid with diethylamine and subsequent cyclization to form the chromen-2-one core.
Another method involves the Knoevenagel condensation, where 3-(3,4-dimethoxyphenyl)propanoic acid is reacted with diethylamine in the presence of a base such as piperidine, followed by cyclization to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Pechmann or Knoevenagel condensations using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-[(Diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The diethylamino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
8-[(Diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its inhibitory effect on cytochrome P450 enzymes is attributed to its ability to bind to the active site of the enzyme, thereby preventing the metabolism of substrates. Additionally, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspase pathways.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of the coumarin family, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
7-Hydroxycoumarin: A coumarin derivative with strong fluorescence properties.
Uniqueness
8-[(Diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one is unique due to the presence of the diethylamino group and the dimethoxyphenyl group, which confer distinct chemical and biological properties. Its strong fluorescence makes it particularly useful as a probe in analytical chemistry, while its potential therapeutic effects make it a promising candidate for drug development.
Properties
IUPAC Name |
8-(diethylaminomethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-5-23(6-2)13-17-18(24)9-7-15-11-16(22(25)28-21(15)17)14-8-10-19(26-3)20(12-14)27-4/h7-12,24H,5-6,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBANNQSVDBNAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=CC(=C(C=C3)OC)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.